molecular formula C18H20O3 B2602449 4-Tert-butylphenyl 2-methoxybenzoate CAS No. 81489-55-6

4-Tert-butylphenyl 2-methoxybenzoate

Cat. No.: B2602449
CAS No.: 81489-55-6
M. Wt: 284.355
InChI Key: LCMJTOAONLWWCO-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 2-methoxybenzoate is an organic compound with the molecular formula C18H20O3 It is a member of the ester family, characterized by the presence of a tert-butyl group attached to a phenyl ring and a methoxybenzoate moiety

Scientific Research Applications

4-Tert-butylphenyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for 4-tert-Butylphenol, a related compound, indicates that it causes skin irritation, serious eye damage, and is suspected of damaging fertility . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Mode of Action

Benzylic compounds are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Tert-butylphenyl 2-methoxybenzoate . These factors could include pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl 2-methoxybenzoate typically involves the esterification of 4-tert-butylphenol with 2-methoxybenzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylphenyl 4-methoxybenzoate
  • 4-Tert-butylphenyl 3,4-dimethoxybenzoate
  • 4-Tert-butylphenyl 4-chlorobenzoate

Comparison

4-Tert-butylphenyl 2-methoxybenzoate is unique due to the position of the methoxy group on the benzoate moiety, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

IUPAC Name

(4-tert-butylphenyl) 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)13-9-11-14(12-10-13)21-17(19)15-7-5-6-8-16(15)20-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMJTOAONLWWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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